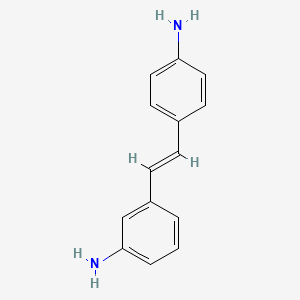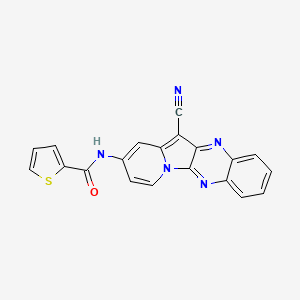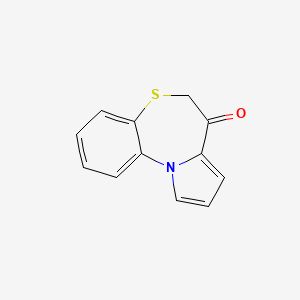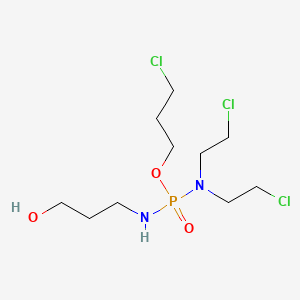
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxypropyl)-, (3-chloropropyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-701, also known as vofatamab, is a monoclonal antibody that specifically targets the fibroblast growth factor receptor 3 (FGFR3). This receptor is involved in various cellular processes, including cell growth, differentiation, and angiogenesis. B-701 has been developed primarily for the treatment of metastatic bladder cancer and achondroplasia, a genetic disorder affecting bone growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-701 involves recombinant DNA technology. The gene encoding the monoclonal antibody is inserted into a suitable expression vector, which is then introduced into a host cell line, such as Chinese hamster ovary (CHO) cells. The host cells are cultured under specific conditions to produce the antibody, which is then purified using techniques like protein A affinity chromatography.
Industrial Production Methods: Industrial production of B-701 follows a similar process but on a larger scale. Bioreactors are used to culture the host cells, and the production process is optimized to maximize yield and purity. The purification process involves multiple steps, including filtration, chromatography, and viral inactivation, to ensure the final product meets regulatory standards for clinical use .
Chemical Reactions Analysis
Types of Reactions: B-701 primarily undergoes binding reactions with its target, FGFR3. This binding inhibits the receptor’s activity, preventing downstream signaling pathways that promote cancer cell proliferation and survival.
Common Reagents and Conditions: The production of B-701 involves reagents such as culture media for cell growth, buffers for purification, and stabilizers to maintain the antibody’s integrity. The conditions for these reactions are carefully controlled to ensure optimal production and stability of the antibody.
Major Products Formed: The major product formed from these reactions is the purified monoclonal antibody, B-701. This antibody is then formulated into a suitable dosage form for clinical administration .
Scientific Research Applications
B-701 has several scientific research applications, including:
Chemistry: B-701 is used as a tool to study the role of FGFR3 in various cellular processes and to develop new therapeutic strategies targeting this receptor.
Biology: Researchers use B-701 to investigate the biological functions of FGFR3 and its involvement in diseases such as cancer and achondroplasia.
Medicine: B-701 is being evaluated in clinical trials for its efficacy in treating metastatic bladder cancer and achondroplasia. It has shown promise in inhibiting tumor growth and improving patient outcomes.
Industry: B-701 serves as a model for the development of other monoclonal antibodies targeting different receptors and pathways.
Mechanism of Action
B-701 exerts its effects by specifically binding to the extracellular domain of FGFR3. This binding prevents the receptor from interacting with its ligands, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. The inhibition of FGFR3 signaling leads to reduced tumor growth and progression in cancers that overexpress this receptor. In achondroplasia, B-701 helps normalize bone growth by blocking the aberrant signaling caused by FGFR3 mutations .
Comparison with Similar Compounds
PRO-001: Another monoclonal antibody targeting FGFR3, used in the treatment of multiple myeloma.
R3Mab: A monospecific anti-FGFR3 antibody that has been modified to also target FGFR2, expanding its anti-tumor activity.
BLU-701: A fourth-generation EGFR inhibitor that targets specific mutations in non-small cell lung cancer.
Uniqueness of B-701: B-701 is unique in its high specificity for FGFR3, which reduces the risk of off-target effects compared to other FGFR inhibitors. Its dual application in both cancer and genetic disorders like achondroplasia highlights its versatility and potential for broader therapeutic use .
Properties
CAS No. |
78218-88-9 |
|---|---|
Molecular Formula |
C10H22Cl3N2O3P |
Molecular Weight |
355.6 g/mol |
IUPAC Name |
3-[[bis(2-chloroethyl)amino-(3-chloropropoxy)phosphoryl]amino]propan-1-ol |
InChI |
InChI=1S/C10H22Cl3N2O3P/c11-3-1-10-18-19(17,14-6-2-9-16)15(7-4-12)8-5-13/h16H,1-10H2,(H,14,17) |
InChI Key |
VKRFJPYJBOIVPD-UHFFFAOYSA-N |
Canonical SMILES |
C(CNP(=O)(N(CCCl)CCCl)OCCCCl)CO |
Key on ui other cas no. |
78218-88-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


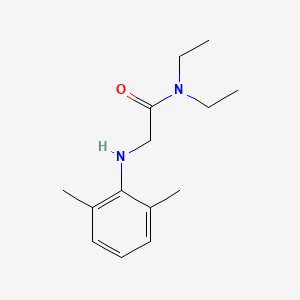

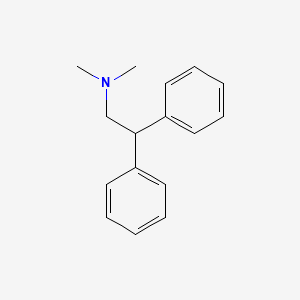
![N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B3063709.png)
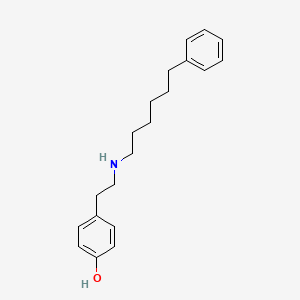
![4-[3-(5-phenylpentylamino)propyl]phenol](/img/structure/B3063715.png)
![{[1-(4-fluorophenyl)ethylidene]amino}thiourea](/img/structure/B3063729.png)


![4-[2-(5-Phenyl-pentylamino)-ethyl]-phenol](/img/structure/B3063763.png)
![[[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] hydrogen sulfate](/img/structure/B3063778.png)
